molecular formula C10H17Cl2NSi2 B14335509 1-Chloro-N-[chloro(dimethyl)silyl]-1,1-dimethyl-N-phenylsilanamine CAS No. 109639-47-6

1-Chloro-N-[chloro(dimethyl)silyl]-1,1-dimethyl-N-phenylsilanamine

Cat. No.: B14335509
CAS No.: 109639-47-6
M. Wt: 278.32 g/mol
InChI Key: RVLBDCKUSUCRPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-N-[chloro(dimethyl)silyl]-1,1-dimethyl-N-phenylsilanamine is a compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The unique structure of this compound makes it an interesting subject for research in various fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-N-[chloro(dimethyl)silyl]-1,1-dimethyl-N-phenylsilanamine typically involves the reaction of chlorodimethylsilane with aniline in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

ClSi(CH3)2H+C6H5NH2ClSi(CH3)2NHC6H5+HCl\text{ClSi(CH}_3\text{)}_2\text{H} + \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{ClSi(CH}_3\text{)}_2\text{NHC}_6\text{H}_5 + \text{HCl} ClSi(CH3​)2​H+C6​H5​NH2​→ClSi(CH3​)2​NHC6​H5​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-N-[chloro(dimethyl)silyl]-1,1-dimethyl-N-phenylsilanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form silanol derivatives.

    Reduction Reactions: Reduction can lead to the formation of silane derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and alcohols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution Reactions: Formation of substituted silanes.

    Oxidation Reactions: Formation of silanol derivatives.

    Reduction Reactions: Formation of silane derivatives.

Scientific Research Applications

1-Chloro-N-[chloro(dimethyl)silyl]-1,1-dimethyl-N-phenylsilanamine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including as a component in pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 1-Chloro-N-[chloro(dimethyl)silyl]-1,1-dimethyl-N-phenylsilanamine involves its interaction with specific molecular targets. The silicon atoms in the compound can form strong bonds with other elements, leading to the formation of stable complexes. These interactions can influence various biochemical pathways, making the compound useful in different applications.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(chlorodimethylsilyl)ethane
  • Chloro(dimethyl)thexylsilane
  • Chlorodimethylphenethylsilane

Uniqueness

1-Chloro-N-[chloro(dimethyl)silyl]-1,1-dimethyl-N-phenylsilanamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

109639-47-6

Molecular Formula

C10H17Cl2NSi2

Molecular Weight

278.32 g/mol

IUPAC Name

N,N-bis[chloro(dimethyl)silyl]aniline

InChI

InChI=1S/C10H17Cl2NSi2/c1-14(2,11)13(15(3,4)12)10-8-6-5-7-9-10/h5-9H,1-4H3

InChI Key

RVLBDCKUSUCRPP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(N(C1=CC=CC=C1)[Si](C)(C)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.